2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
CAS No.: 2309462-43-7
Cat. No.: VC6775845
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68
* For research use only. Not for human or veterinary use.
![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride - 2309462-43-7](/images/structure/VC6775845.png)
Specification
CAS No. | 2309462-43-7 |
---|---|
Molecular Formula | C9H16ClNO3 |
Molecular Weight | 221.68 |
IUPAC Name | 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Standard InChI Key | RHSVADPVQJJGSP-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CNCC(O2)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride, reflects its spirocyclic backbone. The spiro[3.5]nonane system consists of two fused rings: a five-membered oxolane (oxygen-containing ring) and an eight-membered azaspiro ring (nitrogen-containing ring). The acetic acid group is attached at the 6-position of the spiro system, while the hydrochloride counterion stabilizes the protonated amine .
Key Structural Attributes:
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Spirocyclic Core: The spiro[3.5]nonane framework introduces conformational rigidity, which is advantageous in drug design for optimizing target binding .
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Functional Groups: The acetic acid moiety enhances water solubility, while the tertiary amine forms a stable hydrochloride salt .
Spectroscopic and Computational Data
The compound’s SMILES string, C1CC2(C1)CN(CC(O2)CC(=O)O)Cl, encodes its connectivity . Computational descriptors include:
Property | Value | Source |
---|---|---|
Molecular Weight | 221.68 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 7 | |
XLogP3-AA | 2.5 (parent compound) |
The hydrochloride salt’s polarity reduces its logP compared to the free base, favoring aqueous solubility—a critical factor for bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride involves multi-step organic transformations:
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Spirocyclic Core Formation:
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Acetic Acid Moiety Attachment:
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Salt Formation:
Key Intermediates
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Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate (CAS 2309444-73-1): This ester intermediate is hydrolyzed to the free acid during synthesis .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Enhanced by the hydrochloride salt and polar functional groups .
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Thermal Stability: The spirocyclic core confers resistance to thermal degradation, as evidenced by the absence of reported melting or boiling points .
Spectroscopic Characterization
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IR Spectroscopy: Peaks corresponding to (1700–1750 cm) and (3300–3500 cm) confirm the presence of the acid and amine groups .
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NMR: NMR signals for the spirocyclic protons appear as complex multiplets (δ 1.5–3.5 ppm), while the acetate methylene group resonates near δ 3.7 ppm .
Pharmacological and Industrial Applications
Material Science
The compound’s stability and functional groups make it a candidate for:
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Coordination Polymers: The amine and carboxylate groups can bind metal ions .
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Chiral Catalysts: The spirocenter induces asymmetry in catalytic processes .
Hazard Class | Code | Description |
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Acute Oral Toxicity | H302 | Harmful if swallowed |
Skin Irritation | H315 | Causes skin irritation |
Eye Damage | H318 | Causes serious eye damage |
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